molecular formula C6H11NO2 B12093629 Pentanenitrile, 3,5-dihydroxy-3-methyl

Pentanenitrile, 3,5-dihydroxy-3-methyl

Cat. No.: B12093629
M. Wt: 129.16 g/mol
InChI Key: RLUNXOOTUPCUEU-UHFFFAOYSA-N
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Description

Pentanenitrile, 3,5-dihydroxy-3-methyl is an organic compound with the molecular formula C6H11NO2 It is a nitrile derivative with two hydroxyl groups and a methyl group attached to the pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanenitrile, 3,5-dihydroxy-3-methyl can be achieved through several methods. One common approach involves the reaction of 3,5-dihydroxy-3-methylpentanoic acid with a dehydrating agent such as thionyl chloride to form the corresponding nitrile. The reaction is typically carried out under reflux conditions with an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3,5-dihydroxy-3-methylpentanenitrile using a palladium catalyst. This method offers high yields and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Pentanenitrile, 3,5-dihydroxy-3-methyl undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 3,5-dioxo-3-methylpentanenitrile or 3,5-dicarboxy-3-methylpentanenitrile.

    Reduction: 3,5-dihydroxy-3-methylpentylamine.

    Substitution: 3,5-dialkoxy-3-methylpentanenitrile or 3,5-diacyl-3-methylpentanenitrile.

Scientific Research Applications

Pentanenitrile, 3,5-dihydroxy-3-methyl has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pentanenitrile, 3,5-dihydroxy-3-methyl involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methylpentanenitrile: Lacks the hydroxyl groups, resulting in different chemical reactivity and applications.

    3,5-Dihydroxy-3-methylpentanoic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different chemical properties and uses.

    3,5-Dihydroxy-3-methylpentylamine: Formed by the reduction of the nitrile group, with distinct biological activities.

Uniqueness

Pentanenitrile, 3,5-dihydroxy-3-methyl is unique due to the presence of both hydroxyl and nitrile functional groups, which confer a combination of reactivity and versatility not found in similar compounds. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

3,5-dihydroxy-3-methylpentanenitrile

InChI

InChI=1S/C6H11NO2/c1-6(9,2-4-7)3-5-8/h8-9H,2-3,5H2,1H3

InChI Key

RLUNXOOTUPCUEU-UHFFFAOYSA-N

Canonical SMILES

CC(CCO)(CC#N)O

Origin of Product

United States

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